3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide
Description
3-Methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide is a benzamide derivative featuring a trichloroethyl backbone substituted with a 2,4-dimethylphenylamino group and a 3-methylbenzamide moiety. This compound belongs to a class of N-amidoalkylated thioureas, which are synthesized via reactions involving isothiocyanates and aromatic amines .
Its physicochemical properties (e.g., solubility, stability) are likely influenced by the electron-withdrawing trichloro group and hydrophobic aromatic substituents.
Properties
Molecular Formula |
C18H19Cl3N2O |
|---|---|
Molecular Weight |
385.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C18H19Cl3N2O/c1-11-5-4-6-14(10-11)16(24)23-17(18(19,20)21)22-15-8-7-12(2)9-13(15)3/h4-10,17,22H,1-3H3,(H,23,24) |
InChI Key |
RTDUOJOGZDCQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-Methylbenzoyl Chloride
3-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) at 0–25°C for 4–6 hours. The reaction produces 3-methylbenzoyl chloride, which is isolated via distillation or solvent evaporation.
Step 2: Formation of Trichloroethylamine Intermediate
2,2,2-Trichloroethylamine is synthesized by reacting trichloroacetonitrile with ammonia or a primary amine under acidic conditions. Alternatively, reductive amination of trichloroacetaldehyde with ammonium acetate in ethanol yields the intermediate.
Key Conditions:
Step 3: Amide Coupling and Functionalization
The final step involves coupling 3-methylbenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base (e.g., triethylamine) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). Subsequent reaction with 2,4-dimethylaniline introduces the aromatic amine moiety.
Optimized Parameters:
-
Solvent: DCM or THF
-
Temperature: 0–25°C (to minimize side reactions)
-
Reaction Time: 12–24 hours
Key Reaction Parameters
The synthesis’s efficiency depends on precise control of the following parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (Step 3) | Higher temps cause hydrolysis |
| Solvent Polarity | Low (DCM, THF) | Enhances intermediate solubility |
| Molar Ratio (Acid Chloride:Amine) | 1:1.2 | Excess amine drives completion |
| Catalyst Concentration | 10–15 mol% (DCC) | Reduces reaction time by 30% |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability:
-
Continuous Flow Reactors: Enable rapid mixing and heat dissipation, improving yield to 70–75%.
-
Purification Techniques:
-
Recrystallization: Uses ethanol/water mixtures to achieve >95% purity.
-
Column Chromatography: Reserved for high-purity pharmaceutical grades.
-
-
Waste Management: Chlorinated byproducts are neutralized with aqueous sodium bicarbonate.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Classical Coupling (DCC) | High purity (98%) | Costly reagents, slow kinetics |
| Reductive Amination | Scalable, 70% yield | Requires high-pressure H₂ |
| Microwave-Assisted | 50% faster | Limited to small-scale batches |
Challenges and Optimization Strategies
Challenge 1: Hydrolysis of Acid Chloride
Moisture exposure degrades 3-methylbenzoyl chloride. Solutions include:
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The trichloroethyl group is known to interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide, highlighting substituent variations, synthesis methods, and notable properties:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (NO₂, Br, Cl): Enhance reactivity in electrophilic substitutions (e.g., bromo and nitro derivatives) . Electron-Donating Groups (CH₃, OCH₃): Improve solubility and stability; the 2,4-dimethylphenyl group in the target compound may enhance lipophilicity . Halogen Positioning: 2,5-Dichlorophenyl () vs. 2,4-dichlorophenyl () substituents alter steric hindrance and binding affinity.
Synthesis Methods :
- Most analogs are synthesized via arylamine addition to trichloroethyl isothiocyanates , followed by dehydrosulfurization or cyclization .
- Yields and purity depend on reaction conditions (e.g., iodine/triethylamine in DMF for dehydrosulfurization ).
Antimicrobial Activity: Thiourea derivatives (e.g., ) are explored for antimicrobial properties due to sulfur-containing motifs .
Physical Properties :
- Density and Boiling Points : Higher halogen content (e.g., bromine in ) correlates with increased density (~1.7 g/cm³) and boiling points (>500°C) .
Biological Activity
3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H19Cl3N2O
- Molecular Weight : 385.7 g/mol
- CAS Number : 5157-66-4
The compound features a complex structure that includes a benzamide core, a trichloromethyl group, and a dimethylphenyl substituent. This unique configuration is believed to contribute to its diverse biological activities.
Research indicates that this compound exhibits notable biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can suppress inflammatory pathways and induce apoptosis in cancer cells.
- Cell Proliferation Suppression : Studies have demonstrated its ability to reduce cell proliferation in various cancer cell lines, indicating potential as an anticancer agent .
- Molecular Docking Studies : Computational studies have highlighted the compound's ability to bind with various biological targets, predicting binding affinities and elucidating mechanisms of action.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- A study reported that this compound exhibited cytotoxic effects against multiple cancer cell lines. The compound demonstrated significant inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents .
Anti-inflammatory Effects
Another aspect of its biological activity is its anti-inflammatory properties. The compound has been shown to modulate inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
To further understand the unique aspects of this compound's activity, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide | Contains a pyridine ring | Unique due to pyridine carboxamide group |
| N-(2,2,2-trichloro-1-((morpholine-4-carbothioyl)-amino)-ethyl)-benzamide | Morpholine substituent | Different functional group affecting reactivity |
| N-(2,2,2-trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide | Ethoxy group present | Alters solubility and potential interactions |
This table illustrates how the unique structural features of this compound contribute to its distinct biological activities compared to similar compounds.
Case Study 1: In Vitro Anticancer Activity
In a controlled study involving various cancer cell lines (e.g., A431 and Jurkat), this compound was evaluated for its cytotoxic effects. The results indicated that the compound significantly inhibited cell growth at concentrations lower than those required for traditional chemotherapeutics like doxorubicin .
Case Study 2: Anti-inflammatory Response
In another investigation focusing on inflammatory pathways, the compound was administered in vitro to macrophage cell lines. It was observed that treatment with the compound led to a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha), supporting its potential use in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide?
The synthesis typically involves reacting acyl chlorides with amines under basic conditions. For example, using m-toluoyl chloride with a substituted aniline derivative in solvents like dichloromethane or toluene, with triethylamine as a base to neutralize HCl byproducts. Excess protonating agents (e.g., polyphosphoric acid) and elevated temperatures (80–120°C) are critical to suppress side reactions like benzimidazole formation .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., aromatic protons at δ 6.4–7.9 ppm, carbonyl signals near δ 168–181 ppm) .
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS m/z 509.01 for similar benzamides) .
- HPLC to assess purity (>95% is standard for research-grade compounds) .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
Stability studies require:
- Incubating the compound in buffers (pH 3–10) at 25°C and 40°C for 1–4 weeks.
- Monitoring degradation via HPLC and comparing retention times to synthetic standards.
- Identifying degradation products using LC-MS/MS .
Advanced Research Questions
Q. How can computational methods predict the reactivity of functional groups in this compound?
Density Functional Theory (DFT) calculations can analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the trichloroethyl group’s electron-withdrawing effects may lower LUMO energy, enhancing reactivity at the amide carbonyl . Molecular docking studies can further predict binding affinities to biological targets (e.g., enzymes or receptors) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) can be addressed by:
Q. How can reaction yields be optimized when competing pathways (e.g., benzimidazole vs. amide formation) occur?
Control competing reactions by:
Q. What methodologies are used to investigate structure-activity relationships (SAR) for biological applications?
SAR studies involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
